8-{3-[(2,4-dimethoxyphenyl)amino]propyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one
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Overview
Description
8-{3-[(2,4-dimethoxyphenyl)amino]propyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes an imidazo[2,1-f]purin-2(8H)-one core, which is fused with various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-{3-[(2,4-dimethoxyphenyl)amino]propyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazo[2,1-f]purin-2(8H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,4-dimethoxyphenyl group: This step may involve nucleophilic substitution reactions where the 2,4-dimethoxyphenyl group is introduced to the core structure.
Attachment of the propyl chain: This can be done through alkylation reactions, where the propyl chain is attached to the nitrogen atom of the imidazo[2,1-f]purin-2(8H)-one core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-{3-[(2,4-dimethoxyphenyl)amino]propyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its unique structure and functional groups.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{3-[(2,4-dimethoxyphenyl)amino]propyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-f]purin-2(8H)-one derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C20H24N6O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
6-[3-(2,4-dimethoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H24N6O4/c1-12-11-26-16-17(24(2)20(28)23-18(16)27)22-19(26)25(12)9-5-8-21-14-7-6-13(29-3)10-15(14)30-4/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,23,27,28) |
InChI Key |
XYIGGWIZOGFWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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